3-((4-fluorophenyl)sulfonyl)-N-(4-methylbenzo[d]thiazol-2-yl)propanamide
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Overview
Description
3-((4-fluorophenyl)sulfonyl)-N-(4-methylbenzo[d]thiazol-2-yl)propanamide is a synthetic organic compound that features a complex structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4-fluorophenyl)sulfonyl)-N-(4-methylbenzo[d]thiazol-2-yl)propanamide typically involves multiple steps:
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Formation of the Benzo[d]thiazole Ring: : The synthesis begins with the formation of the benzo[d]thiazole ring. This can be achieved by reacting 4-methylbenzenamine with carbon disulfide and an oxidizing agent such as hydrogen peroxide under acidic conditions to form 4-methylbenzo[d]thiazole.
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Sulfonylation: : The next step involves the sulfonylation of 4-fluoroaniline. This is done by reacting 4-fluoroaniline with sulfonyl chloride in the presence of a base like pyridine to form 4-fluorophenylsulfonyl chloride.
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Amide Bond Formation: : The final step is the formation of the amide bond. This is achieved by reacting 4-fluorophenylsulfonyl chloride with 4-methylbenzo[d]thiazole-2-amine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to yield this compound.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of robust purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzo[d]thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like nitric acid for nitration or bromine for bromination.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfides.
Substitution: Nitro or halogenated derivatives of the original compound.
Scientific Research Applications
Chemistry
In chemistry, 3-((4-fluorophenyl)sulfonyl)-N-(4-methylbenzo[d]thiazol-2-yl)propanamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, this compound is studied for its potential as a pharmacophore. Its structure suggests it could interact with biological targets such as enzymes or receptors, making it a candidate for drug development.
Medicine
In medicinal chemistry, the compound is investigated for its potential therapeutic effects. Its ability to interact with specific molecular targets could lead to the development of new drugs for treating diseases such as cancer or inflammatory conditions.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 3-((4-fluorophenyl)sulfonyl)-N-(4-methylbenzo[d]thiazol-2-yl)propanamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl and amide groups can form hydrogen bonds with amino acid residues in proteins, while the aromatic rings can participate in π-π interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-fluorophenylsulfonyl derivatives: Compounds with similar sulfonyl groups attached to a 4-fluorophenyl ring.
Benzo[d]thiazole derivatives: Compounds featuring the benzo[d]thiazole ring system.
Uniqueness
3-((4-fluorophenyl)sulfonyl)-N-(4-methylbenzo[d]thiazol-2-yl)propanamide is unique due to the combination of its functional groups and the specific arrangement of its molecular structure
Properties
IUPAC Name |
3-(4-fluorophenyl)sulfonyl-N-(4-methyl-1,3-benzothiazol-2-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN2O3S2/c1-11-3-2-4-14-16(11)20-17(24-14)19-15(21)9-10-25(22,23)13-7-5-12(18)6-8-13/h2-8H,9-10H2,1H3,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWDMSNLVRMGZJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)NC(=O)CCS(=O)(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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